molecular formula C11H10BrF3OS B14046410 1-(2-(Bromomethyl)-5-(trifluoromethylthio)phenyl)propan-2-one

1-(2-(Bromomethyl)-5-(trifluoromethylthio)phenyl)propan-2-one

Cat. No.: B14046410
M. Wt: 327.16 g/mol
InChI Key: YDRKJWWLSVHOTB-UHFFFAOYSA-N
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Description

1-(2-(Bromomethyl)-5-(trifluoromethylthio)phenyl)propan-2-one is an organic compound characterized by the presence of bromomethyl and trifluoromethylthio groups attached to a phenyl ring, along with a propan-2-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) and trifluoromethylthiolating agents like trifluoromethyl phenyl sulfone .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and trifluoromethylthiolation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2-(Bromomethyl)-5-(trifluoromethylthio)phenyl)propan-2-one undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction, depending on the reagents and conditions used.

    Addition Reactions: The presence of the carbonyl group allows for addition reactions with nucleophiles.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can react with the bromomethyl group in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be used to oxidize the compound.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) can reduce the carbonyl group to an alcohol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amine derivative, while oxidation can produce a carboxylic acid.

Scientific Research Applications

1-(2-(Bromomethyl)-5-(trifluoromethylthio)phenyl)propan-2-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-(Bromomethyl)-5-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with molecular targets through its functional groups. The bromomethyl group can participate in nucleophilic substitution reactions, while the trifluoromethylthio group can influence the compound’s reactivity and stability. The carbonyl group can also engage in various chemical transformations, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-(Bromomethyl)-5-(trifluoromethylthio)phenyl)propan-2-one is unique due to the specific positioning of its functional groups, which can influence its reactivity and potential applications. The combination of bromomethyl and trifluoromethylthio groups provides distinct chemical properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C11H10BrF3OS

Molecular Weight

327.16 g/mol

IUPAC Name

1-[2-(bromomethyl)-5-(trifluoromethylsulfanyl)phenyl]propan-2-one

InChI

InChI=1S/C11H10BrF3OS/c1-7(16)4-9-5-10(17-11(13,14)15)3-2-8(9)6-12/h2-3,5H,4,6H2,1H3

InChI Key

YDRKJWWLSVHOTB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=C(C=CC(=C1)SC(F)(F)F)CBr

Origin of Product

United States

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